1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde
Overview
Description
Preparation Methods
The synthesis of 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-methanesulfonyl-2,3-dihydro-1H-indole-7-carbaldehyde can be compared with other similar compounds, such as:
1H-indole-3-carbaldehyde: Another indole derivative with similar chemical properties but different biological activities.
1-methylindole-3-carbaldehyde: A methylated indole derivative with distinct chemical and biological properties.
1-benzylindole-3-carbaldehyde: A benzylated indole derivative with unique applications in chemistry and biology.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-15(13,14)11-6-5-8-3-2-4-9(7-12)10(8)11/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPBAXKIPJLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187836 | |
Record name | 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-15-2 | |
Record name | 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-7-carboxaldehyde, 2,3-dihydro-1-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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